

Application Note: Structural Elucidation of Quinolactacin A using NMR and Mass Spectrometry

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Compound of Interest

Compound Name:	Quinolactacin A
CAS No.:	386211-68-3
Cat. No.:	B1248733

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Introduction

Quinolactacin A is a fungal metabolite first isolated from *Penicillium* sp. EPF-6.[1] As a member of the quinolone class of compounds, it has garnered significant interest within the scientific community due to its intriguing chemical architecture and diverse biological activities. [2] Quinolactacins feature a novel quinolone skeleton fused with a γ -lactam ring, a potential pharmacophore for conditions such as cancer and Alzheimer's disease.[3] Furthermore, these compounds have demonstrated a broad spectrum of therapeutic possibilities, including antibacterial, anti-proliferative, antioxidant, antimalarial, and antiviral activities.

The unambiguous structural determination of **Quinolactacin A** is paramount for understanding its structure-activity relationships and for guiding synthetic derivatization efforts in drug discovery. This application note provides a comprehensive overview of the analytical strategies and detailed protocols for the structural elucidation of **Quinolactacin A**, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Part 1: The Strategic Approach to Structural Elucidation

The structural elucidation of a novel natural product like **Quinolactacin A** is a systematic process of piecing together a molecular puzzle. The overall workflow is designed to first determine the molecular formula and then to assemble the connectivity of the atoms and define their spatial arrangement.

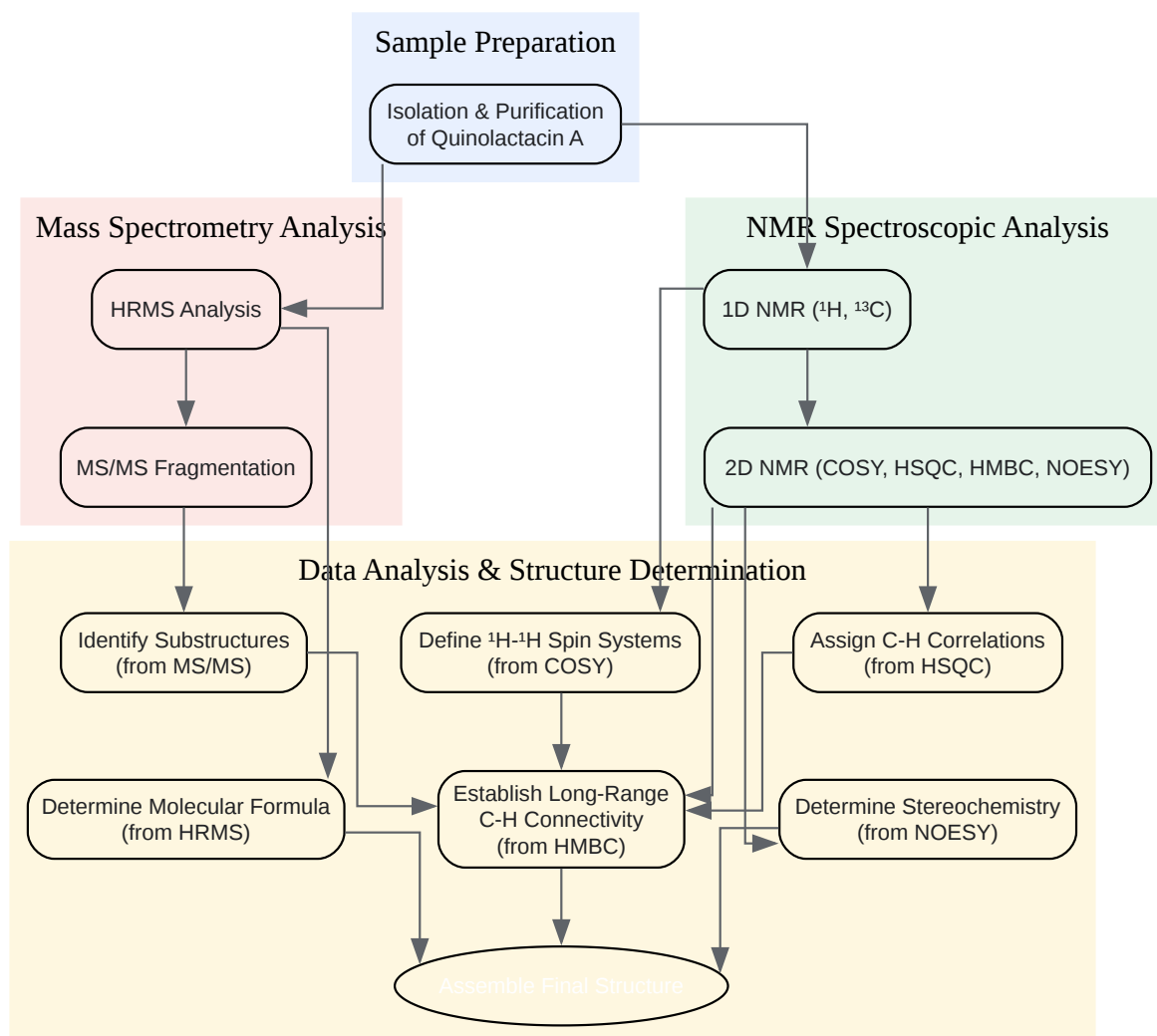
The Causality Behind Experimental Choices

- **Mass Spectrometry for Molecular Formula and Initial Structural Clues:** The first step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement of the parent ion. This allows for the confident determination of the molecular formula. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecule. The resulting fragment ions provide crucial information about the substructures present in the molecule, such as the quinolone core and the side chains.
- **^1H and ^{13}C NMR for the Carbon-Hydrogen Framework:** While MS provides the formula, NMR spectroscopy reveals the precise connectivity of the atoms.
 - ^1H NMR: This experiment identifies all the hydrogen atoms in the molecule, their chemical environments, and their proximity to other hydrogen atoms through spin-spin coupling.
 - ^{13}C NMR: This experiment identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon provides information about its functional group (e.g., carbonyl, aromatic, aliphatic).
- **2D NMR for Assembling the Pieces:** Two-dimensional NMR experiments are the key to connecting the individual atoms into a complete molecular structure.
 - COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those separated by two or three bonds. This allows for the tracing out of spin systems within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This is a powerful tool

for assigning carbon signals based on their attached protons.

- HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of the spin systems identified in the COSY experiment.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

The following diagram illustrates the logical workflow for the structural elucidation of **Quinolactacin A**.



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Caption: Workflow for the structural elucidation of **Quinolactacin A**.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation

For accurate and reproducible results, proper sample preparation is critical. The following is a general protocol for the extraction and purification of **Quinolactacin A** from a fungal culture.

- Fungal Culture and Extraction:
 - Culture *Penicillium* sp. in a suitable liquid medium.
 - After an appropriate incubation period, separate the mycelia from the culture broth by filtration.
 - Extract the culture broth with an organic solvent such as ethyl acetate.
 - Extract the mycelia with a solvent mixture like methanol/dichloromethane.
 - Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
- Chromatographic Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
 - Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
 - Perform further purification using high-performance liquid chromatography (HPLC), preferably on a C18 column with a mobile phase of acetonitrile and water, to obtain pure **Quinolactacin A**.

Protocol 2: NMR Analysis

- Sample Preparation for NMR:
 - Dissolve 5-10 mg of pure **Quinolactacin A** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.

- NMR Data Acquisition:
 - Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).
 - ^1H NMR: Acquire a standard one-dimensional proton spectrum.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum.
 - COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment to identify proton-proton couplings.
 - HSQC: Acquire a gradient-enhanced HSQC experiment optimized for one-bond $J(\text{CH})$ coupling constants (typically ~ 145 Hz) to determine direct carbon-proton correlations.
 - HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay optimized for 2-3 bond $J(\text{CH})$ correlations (typically 6-10 Hz) to establish long-range connectivity.
 - NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to identify through-space correlations.

Protocol 3: Mass Spectrometry Analysis

- Sample Preparation for Mass Spectrometry:
 - Prepare a dilute solution of pure **Quinolactacin A** (approximately 1-10 $\mu\text{g}/\text{mL}$) in a suitable solvent such as methanol or acetonitrile.
- LC-HRMS and MS/MS Data Acquisition:
 - Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
 - Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

- HRMS: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-1000 with high resolution ($>60,000$) to determine the accurate mass of the protonated molecule $[M+H]^+$.
- MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the $[M+H]^+$ ion of **Quinolactacin A**. Use a collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Part 3: Data Analysis and Interpretation

Mass Spectrometry Data

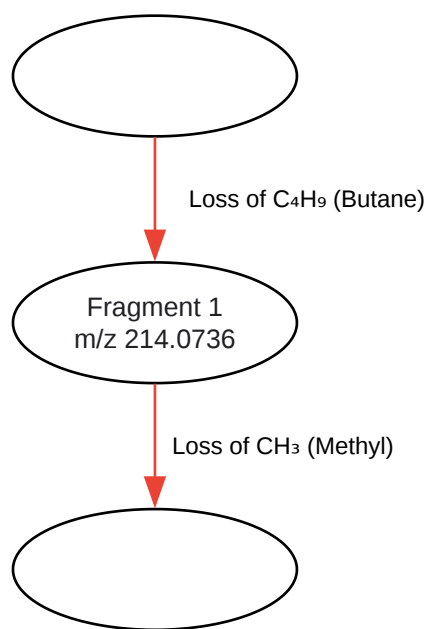
The molecular formula of **Quinolactacin A** was determined to be $C_{16}H_{18}N_2O_2$ by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and NMR spectral analyses.[3] High-resolution mass spectrometry provides a more precise confirmation of the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for **Quinolactacin A**

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	271.1441	271.1440
$[M+Na]^+$	293.1260	Not Reported

Note: The observed m/z is based on publicly available LC-MS data. The calculated m/z is for the molecular formula $C_{16}H_{19}N_2O_2^+$.

The fragmentation pattern obtained from MS/MS experiments provides valuable insights into the structure of **Quinolactacin A**. The following diagram illustrates a plausible fragmentation pathway.



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Caption: Proposed ESI-MS/MS fragmentation of **Quinolactacin A**.

NMR Spectroscopy Data

The complete assignment of the ¹H and ¹³C NMR spectra is achieved through the combined analysis of 1D and 2D NMR data. While the specific chemical shifts and coupling constants for **Quinolactacin A** are not readily available in the public domain, the expected ranges for the key structural motifs are presented below.

Table 2: Expected ¹H NMR Chemical Shift Ranges for **Quinolactacin A**

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity
Aromatic Protons	7.0 - 8.5	d, t, m
N-CH ₃	~3.5	s
Aliphatic Protons	0.8 - 2.5	s, d, t, q, m
NH Proton	8.0 - 11.0	s (broad)

Table 3: Expected ^{13}C NMR Chemical Shift Ranges for **Quinolactacin A**

Carbon(s)	Expected Chemical Shift (ppm)
Carbonyl (C=O)	160 - 180
Aromatic Carbons	110 - 150
N-CH ₃	~30
Aliphatic Carbons	10 - 60

The detailed analysis of COSY, HSQC, and HMBC spectra would allow for the complete assignment of all proton and carbon signals and the establishment of the overall connectivity of the molecule. The NOESY spectrum would then be used to confirm the relative stereochemistry of the chiral centers.

Conclusion

The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a powerful and robust workflow for the complete structural elucidation of complex natural products like **Quinolactacin A**. This application note outlines the key experimental considerations and provides detailed protocols that can be adapted by researchers in natural product chemistry, medicinal chemistry, and drug development to confidently characterize novel compounds. The structural information obtained is fundamental for advancing our understanding of the biological activity of **Quinolactacin A** and for the rational design of new therapeutic agents.

References

- Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds From *Penicillium* Sp. EPF-6. II. Physico-chemical Properties and Structure Elucidation. *The Journal of Antibiotics*, 53(11), 1252–1256. [[Link](#)]
- PubChem. (n.d.). **Quinolactacin A**. National Center for Biotechnology Information. Retrieved February 2, 2026, from [[Link](#)]

- Tang, H., & Lin, G. (2020). Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone- γ -lactam Hybrid. *Angewandte Chemie International Edition*, 59(43), 19044-19048. [[Link](#)]
- Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. I. Taxonomy, production, isolation and biological properties. *The Journal of Antibiotics*, 53(11), 1247–1251. [[Link](#)]
- Bentham Science Publishers. (2023). Recent Advances in the Synthesis and Biological Activities of **Quinolactacin** and Its Derivatives: A Comprehensive Review. *Current Organic Chemistry*. [[Link](#)]
- Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. I. Taxonomy, production, isolation and biological properties. *The Journal of Antibiotics*, 53(11), 1247-1251. [[Link](#)]

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Sources

- [1. Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Quinolactacin C | C₁₆H₁₈N₂O₃ | CID 10401736 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. Quinolactacins A, B and C: novel quinolone compounds from *Penicillium* sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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